REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10](Cl)(Cl)=[S:11].C(N(C(C)C)C(C)C)C>C(Cl)Cl>[N:8]([C:7]1[C:2]([CH3:1])=[N:3][C:4]([CH3:9])=[CH:5][CH:6]=1)=[C:10]=[S:11]
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Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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CC1=NC(=CC=C1N)C
|
Name
|
|
Quantity
|
0.949 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared
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Name
|
|
Type
|
product
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Smiles
|
N(=C=S)C=1C(=NC(=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |